Conformationally Restricted Scaffolds in Drug Discovery: A Technical Guide to 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride (CAS 437985-09-6)
Conformationally Restricted Scaffolds in Drug Discovery: A Technical Guide to 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride (CAS 437985-09-6)
Executive Summary
In modern medicinal chemistry, the transition from flexible, linear alkyl chains to conformationally restricted ring systems is a proven strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride (CAS 437985-09-6) represents a highly specialized, rigidified building block. By embedding a cyclopropylamine core within a classical phenoxyethylamine pharmacophore, this molecule serves as a critical intermediate for synthesizing target-specific, metabolically stable therapeutics.
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding of this scaffold, alongside field-proven, self-validating protocols for its incorporation into complex molecular architectures.
Physicochemical Profiling & Structural Rationale
The utility of CAS 437985-09-6 stems from its unique structural topology. The classical phenoxyethylamine motif is ubiquitous in CNS-active agents, adrenergic ligands, and monoamine oxidase (MAO) inhibitors. However, its high degree of rotational freedom often leads to promiscuous receptor binding and rapid metabolic degradation [1].
By installing a cyclopropane ring at the
Quantitative Data Summary
| Property | Specification |
| Chemical Name | 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride |
| CAS Number | 437985-09-6 |
| Molecular Formula | C₁₀H₁₃NO • HCl (C₁₀H₁₄ClNO) |
| Molecular Weight | 199.68 g/mol (Salt) / 163.22 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Pharmacophore Class | Rigidified aryloxyalkylamine / |
| Key Structural Feature |
The Causality of Conformational Restriction
The incorporation of the cyclopropyl ring achieves two critical objectives in rational drug design:
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Entropic Optimization: The cyclopropane ring locks the dihedral angles of the phenoxymethyl side chain. When this rigidified conformation aligns with the bioactive conformation required by the target receptor, the entropic penalty of binding is drastically reduced, leading to exponential increases in binding affinity [2].
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Metabolic Shielding: Standard phenoxyethylamines are highly susceptible to oxidative deamination by MAO and
-hydroxylation by Cytochrome P450 (CYP450) enzymes. Both pathways require the abstraction of an -proton. In CAS 437985-09-6, the -carbon is a quaternary center (bonded to the amine, the phenoxymethyl group, and the two cyclopropane carbons). The complete absence of an -proton effectively abolishes these primary metabolic clearance pathways, significantly prolonging the biological half-life of the resulting drug candidate [3].
Figure 1: Comparative metabolic pathways demonstrating the stability of the cyclopropyl-locked scaffold.
Experimental Workflows & Methodologies
Because the amine in CAS 437985-09-6 is sterically hindered by the adjacent cyclopropane ring and the phenoxymethyl group, standard coupling conditions often result in low yields. The following protocols are engineered to overcome this steric bulk, utilizing highly reactive coupling reagents and self-validating monitoring steps.
Protocol A: Sterically Hindered Amide Coupling (HATU-Mediated)
This protocol describes the conjugation of CAS 437985-09-6 with a generic carboxylic acid to form a rigidified amide.
Causality of Reagent Selection: HATU is selected over standard EDC/HOBt because its highly reactive 7-azabenzotriazole leaving group is specifically suited for driving the acylation of sterically hindered
Step-by-Step Methodology:
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Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.
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Activation: Add HATU (1.2 equiv, 0.6 mmol) to the solution, followed immediately by DIPEA (3.0 equiv, 1.5 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. Validation: A slight color change (usually to pale yellow) indicates active ester formation.
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Amine Addition: Add 1-(Phenoxymethyl)cyclopropan-1-amine hydrochloride (1.1 equiv, 0.55 mmol) in one portion.
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Reaction & Monitoring: Stir the reaction at room temperature for 12–18 hours.
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Self-Validating Step: Monitor the reaction via LC-MS. Look for the disappearance of the free base mass (
164 ) and the appearance of the target amide mass. If starting material persists after 12 hours, elevate the temperature to 40°C.
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Quenching & Extraction: Dilute the reaction with Ethyl Acetate (20 mL) and quench with saturated aqueous NaHCO₃ (10 mL). Separate the layers and wash the organic phase sequentially with 1M HCl (10 mL), water (3 × 10 mL, to remove DMF), and brine (10 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Reductive Amination with Aldehydes
Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is a mild reducing agent that will not reduce the starting aldehyde, allowing the sterically demanding imine/iminium intermediate to form before reduction occurs.
Step-by-Step Methodology:
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Imine Formation: Suspend CAS 437985-09-6 (1.0 equiv, 0.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL). Add DIPEA (1.1 equiv, 0.55 mmol) to liberate the free base. Stir for 10 minutes.
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Aldehyde Addition: Add the target aldehyde (1.0 equiv, 0.5 mmol) followed by glacial acetic acid (1.5 equiv, 0.75 mmol). Note: Acetic acid is critical here; it catalyzes the formation of the iminium ion, which is otherwise sluggish due to the
-quaternary center. -
Reduction: Stir for 2 hours at room temperature, then add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) portion-wise.
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Validation: Stir for 16 hours. Confirm completion via TLC (ninhydrin stain to check for the disappearance of the primary amine).
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Workup: Quench with 1N NaOH (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (3 × 10 mL), dry over MgSO₄, and concentrate for subsequent purification.
Handling, Storage, and Safety Parameters
To maintain the scientific integrity of the compound and ensure reproducible experimental results, strict adherence to handling protocols is required.
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Hygroscopicity: As a hydrochloride salt, CAS 437985-09-6 exhibits mild hygroscopicity. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C.
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Solubility Profile: Highly soluble in polar aprotic solvents (DMF, DMSO) and protic solvents (Methanol, Water). For anhydrous reactions, the salt should be co-evaporated with dry toluene prior to use to remove trace moisture.
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Safety: Handle within a certified fume hood. The compound is a skin and eye irritant. Standard PPE (nitrile gloves, lab coat, safety goggles) is mandatory.
References
1. - BenchChem Technical Resources. 2. Talele, T. T. (2020). . MedChemComm, 11(3), 335-348. 3. - BenchChem Application Case Studies.
